(E)-Olopatadine Hydrochloride

Description

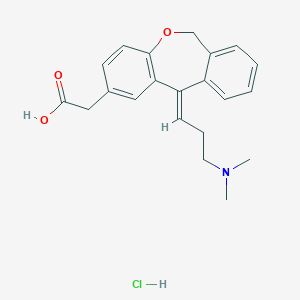

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-JUIXXEQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Olopatadine

Established Synthetic Pathways for Olopatadine (B1677272) Hydrochloride

Established synthetic routes for olopatadine hydrochloride have historically relied on classical organic reactions, with a significant focus on achieving the desired stereochemistry of the final product.

Wittig Reaction-Based Synthetic Approaches

The Wittig reaction has been a cornerstone in the commercial production of olopatadine. researchgate.netgoogle.comgoogle.com This approach typically involves the reaction of a phosphonium (B103445) ylide with a ketone to form the characteristic exocyclic double bond. Specifically, the synthesis often utilizes the reaction between a derivative of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid and a (3-dimethylaminopropyl)triphenylphosphonium halide. google.comdrugfuture.comgoogleapis.com

The reaction is carried out in the presence of a strong base, such as n-butyl lithium or sodium hydride, to generate the reactive phosphorus ylide. google.comgoogleapis.comnewdrugapprovals.org The choice of base and reaction conditions can influence the ratio of the resulting Z and E isomers. scispace.comnih.gov While effective, these methods can present challenges on an industrial scale, including the use of hazardous reagents and the need for stringent anhydrous conditions. google.comgoogle.com

One of the main drawbacks of the initial Wittig-based syntheses was the poor Z/E stereoselectivity. google.comgoogle.com To address this, modifications have been introduced, such as performing the reaction on the ester or amide of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, followed by hydrolysis to yield olopatadine. google.com

| Starting Material | Reagent | Base | Outcome |

| 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) | (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide | n-butyl lithium | Z/E mixture of Olopatadine |

| Benzyl ester of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | Sodium hydride | (Z)-Olopatadine hydrochloride (>99.0%) |

Stereoselective Syntheses of Z- and E-Isomers of Olopatadine

Achieving high stereoselectivity in the synthesis of olopatadine is crucial, as the biological activity resides primarily in the (Z)-isomer. google.com While both isomers exhibit similar histamine (B1213489) H1 receptor affinities, only the Z-isomer is the marketed drug. researchgate.netgoogle.com Consequently, significant research has been dedicated to developing synthetic routes that favor the formation of the desired (Z)-isomer or allow for the efficient separation of the isomers.

One strategy involves a trans-stereoselective Wittig olefination using a nonstabilized phosphorus ylide. The stereoselectivity of this reaction has been found to be dependent on both the anion of the phosphonium salt and the cation of the base used to generate the ylide. scispace.comnih.gov For instance, using a lithium base like LHMDS with a phosphonium iodide can dramatically shift the stereoselectivity to favor the E-isomer. scispace.com

Subsequent stereoselective Heck cyclization is another key step in controlling the final stereochemistry. scispace.comnih.govacs.org This intramolecular cyclization of an E-alkene intermediate can lead to the selective formation of the Z-isomer of olopatadine. researchgate.net

Novel and Advanced Synthetic Methodologies

To overcome the limitations of classical methods, researchers have explored more advanced and efficient synthetic strategies for olopatadine.

Palladium-Catalyzed Intramolecular Seven-Membered Ring Cyclization

A significant advancement in olopatadine synthesis is the use of palladium-catalyzed intramolecular cyclization. researchgate.netgoogle.comgoogle.comresearchgate.net This method offers a practical and efficient route to olopatadine hydrochloride by forming the seven-membered dihydrodibenz[b,e]oxepine ring from an alkyne intermediate in a stereospecific manner. google.comresearchgate.netacs.org

This palladium-catalyzed reaction, often referred to as a reductive Heck cyclization, can be optimized to produce the desired Z-isomer with high yield. google.comresearchgate.netallfordrugs.com The process involves the intramolecular carbopalladation of an alkyne, which affords the seven-membered ring with the requisite Z-stereochemistry. thieme-connect.com The optimization of this key step has been examined using Design of Experiment (DoE) to maximize the yield of the Z-isomer. google.comresearchgate.netacs.org This approach represents a more efficient alternative to traditional methods that often suffer from low stereoselectivity. ijsrst.com

| Precursor | Catalyst System | Key Transformation | Outcome |

| Alkyne intermediate | Palladium catalyst and a hydride source | Intramolecular stereospecific seven-membered ring cyclization | High yield of the desired Z-isomer of Olopatadine |

| E-alkene intermediate | Palladium catalyst | Intramolecular Heck cyclization | Selective generation of the Z-isomer |

Lewis Acid-Mediated Cyclic Ether Ring Opening Reactions

An alternative and novel synthetic strategy involves a Lewis acid-mediated ring opening of a cyclic ether. researchgate.netthieme-connect.comthieme-connect.com This approach introduces the 3-(dimethylamino)propylidene side chain through the opening of a spiroether intermediate. thieme-connect.com

The synthesis begins with the known intermediate 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (isoxepac). thieme-connect.com This is converted through several steps, including a Barbier reaction and hydroboration, into a cyclic spiroether. thieme-connect.com The key step is the ring opening of this cyclic ether mediated by a Lewis acid, which results in the formation of the desired Z-isomer as the major product. thieme-connect.com The stereoselectivity of this ring-opening reaction is attributed to the chelation of the Lewis acid with the oxygen atoms, which directs the formation of the Z-isomer. thieme-connect.com

Synthesis of Labeled Analogues for Mechanistic and Analytical Research

The synthesis of isotopically labeled analogues of olopatadine is essential for mechanistic studies, pharmacokinetic profiling, and as internal standards in analytical methods. medchemexpress.cominvivochem.comcaymanchem.com Deuterium-labeled olopatadine, such as Olopatadine-d3 and Olopatadine-d6 (B12401662), has been developed for these purposes. researchgate.netmedchemexpress.cominvivochem.com

A novel and efficient synthesis of deuterium-labeled olopatadine-d6 has been reported, which utilizes inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate. researchgate.net This method avoids the use of more expensive labeled precursors like dimethylamine-d6. researchgate.net The synthesis of [³H]olopatadine has also been described for use in radioligand binding assays to study drug-receptor interactions. researchgate.net These labeled compounds are crucial tools for tracking the molecule in biological systems and for accurately quantifying its presence in various matrices. invivochem.comcaymanchem.com

| Labeled Analogue | Labeling Reagent | Purpose |

| Olopatadine-d6 | Dimethyl sulfate-d6 | Mechanistic and analytical research |

| [³H]olopatadine | [³H]methyl nosylate | Radioligand binding assays |

| Olopatadine-d3 | Deuterated precursors | Internal standard for quantification |

Deuterium-Labeled Olopatadine Synthesis

A novel and highly efficient synthetic approach has been developed for creating deuterium-labeled olopatadine-d6. rcsi.scienceresearchgate.net This method utilizes the inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate. rcsi.scienceresearchgate.net This strategy is a significant improvement over traditional routes that rely on more expensive labeled precursors such as dimethyl amine-d6. rcsi.scienceresearchgate.net The proposed synthetic pathway provides a more cost-effective and practical method for obtaining the labeled compound, which is valuable in metabolic and pharmacokinetic studies. The structure of the resulting olopatadine-d6 is confirmed using ¹H NMR and mass spectrometry. rcsi.scienceresearchgate.net

The synthesis begins with the reaction of 2-bromobenzyl bromide and methyl 2-{4-[hydroxy]phenyl}acetate in the presence of potassium carbonate to yield methyl 2-{4-[(2-bromobenzyl)oxy]phenyl}acetate. researchgate.net This intermediate is then taken forward through several steps to produce the primary amine, which is subsequently alkylated using dimethyl sulfate-d6 to introduce the deuterium (B1214612) labels. rcsi.scienceresearchgate.net

Table 1: Key Reagents in Deuterium-Labeled Olopatadine-d6 Synthesis researchgate.net

| Reagent/Starting Material | Role |

|---|---|

| Dimethyl sulfate-d6 | Deuterium source for labeling |

| Primary amine intermediate | Precursor for alkylation |

| 2-Bromobenzyl bromide | Starting material |

| Methyl 2-{4-[hydroxy]phenyl}acetate | Starting material |

| Potassium Carbonate (K₂CO₃) | Base |

| tert-Butyl methyl ether (MTBE) | Solvent for extraction |

Optimization of Synthetic Processes Through Design of Experiments (DoE)

Design of Experiments (DoE) has been a critical tool in optimizing the synthesis of Olopatadine Hydrochloride, particularly for controlling the stereoselectivity of the reaction to favor the desired isomer. google.comacs.orggoogle.comresearchgate.net A key focus of optimization has been the intramolecular stereospecific seven-membered ring cyclization of an alkyne intermediate, a reaction catalyzed by palladium. google.comacs.orggoogle.comresearchgate.net The objective of applying DoE to this step is to maximize the yield of the desired Z-isomer, which is the commercially marketed drug, while minimizing the formation of the E-isomer. google.comgoogle.com

This palladium-catalyzed reaction is part of a newer, efficient synthetic route that avoids harsher conditions and hazardous reagents like n-butyl lithium or Grignard reagents, which are common in older methods like the Wittig reaction. google.comgoogle.com The DoE investigation systematically examines various reaction parameters, such as catalyst type, ligand, solvent, and temperature, to identify the optimal conditions for the cyclization. researchgate.netscielo.br For instance, a Sonogashira coupling reaction is often used to create the alkyne precursor for the key cyclization. researchgate.netscielo.br The optimization of this entire sequence is crucial for developing a commercially viable and scalable process. google.com The successful application of DoE has led to a practical and efficient synthesis, achieving the target compound in high yield and stereochemical purity. acs.orgresearchgate.net

Table 2: Parameters Investigated in DoE for Olopatadine Synthesis researchgate.netscielo.br

| Factor | Variables Investigated | Goal |

|---|---|---|

| Catalyst | Palladium source (e.g., Pd₂(dba)₃) | Maximize reaction efficiency and stereoselectivity |

| Ligand | Phosphine ligands | Enhance catalyst performance and control isomer ratio |

| Base | Organic or inorganic bases | Optimize reaction conditions |

| Solvent | Various organic solvents | Improve solubility and reaction rate |

| Temperature | Range of temperatures | Control reaction kinetics and product distribution |

Molecular Structure and Structure Activity Relationships Sar of Olopatadine

Key Structural Determinants for Antiallergic Activity

Role of the Dibenzoxepin Ring System

The tricyclic dibenz[b,e]oxepin core is a foundational element for the compound's antiallergic effects. researchgate.netnih.gov This rigid ring system serves as a scaffold, correctly orienting the other functional groups for optimal interaction with the histamine (B1213489) H1 receptor. researchgate.netnih.gov Its structural similarity to doxepin, another H1 receptor antagonist, places the molecule deep within a hydrophobic pocket of the receptor. nih.govnih.govdrugbank.com The oxygen atom within the oxepin (B1234782) ring, however, is positioned in such a way that it does not form a hydrogen bond with threonine 112 in the receptor, a distinction from some other antagonists. researchgate.netnih.gov

Influence of the 3-(Dimethylamino)propylidene Side Chain at C-11

Attached to the 11th carbon of the central ring is a 3-(dimethylamino)propylidene side chain, a feature identified as crucial for potent antiallergic activity. researchgate.netnih.gov This flexible chain contains a protonated amine group that is fundamental to anchoring the ligand to the receptor. nih.govnih.gov This amine moiety forms a critical ionic bond with a conserved aspartate residue (Asp107) in the third transmembrane helix of the H1 receptor. nih.govdrugbank.com The geometry around the double bond in this side chain is a critical determinant of the molecule's specific antagonistic properties. nih.gov

Significance of the Terminal Carboxyl Moiety at C-2

The presence of a terminal carboxyl group (as part of an acetic acid substituent) at the C-2 position of the dibenzoxepin ring is another key requirement for enhanced antiallergic activity and is particularly important for conferring high-affinity H1 receptor binding. researchgate.netnih.gov This acidic moiety extends out of the primary binding pocket toward the extracellular space. researchgate.net There, it engages in interactions with specific amino acid residues, including Lysine (B10760008) 191 and Tyrosine 108. researchgate.net This interaction contributes to the compound's zwitterionic nature at physiological pH and is a distinguishing feature of many second-generation antihistamines, helping to improve their selectivity. kyoto-u.ac.jp

Stereochemical Considerations and Isomeric Biological Activity

Olopatadine (B1677272) exists as two geometric isomers, (Z) and (E), due to the restricted rotation around the double bond of the propylidene side chain. nih.govontosight.ai The spatial arrangement of the substituents around this bond significantly influences the molecule's interaction with the H1 receptor. The therapeutically utilized form is the (Z)-isomer. researchgate.netnih.gov

Comparison of H1 Receptor Affinities of Z- and E-Isomers

Several studies report that both the (Z)- and (E)-isomers of Olopatadine exhibit similar binding affinities for the histamine H1 receptor. researchgate.netnih.govnih.govkyoto-u.ac.jp However, this is contrasted by other findings that indicate the Z-isomer has a significantly higher affinity (Ki = 2.5 nM) compared to the E-isomer (Ki > 100 nM). smolecule.com

Despite potentially similar binding affinities, the isomers display different functional activities. The (Z)-isomer acts as a noncompetitive antagonist, inhibiting the maximum response to histamine without significantly affecting its EC50 value. nih.gov In contrast, the (E)-isomer is described as having a mixed antagonistic profile, exhibiting both competitive and noncompetitive properties. nih.gov This functional difference underscores that the geometry of the dimethylaminopropylidene group is critical for the potent and specific noncompetitive antagonism of the (Z)-isomer. nih.gov

| Isomer | H1 Receptor Affinity (Ki) | Antagonistic Profile |

| (Z)-Olopatadine | 2.5 nM smolecule.com to 16 nM researchgate.netnih.gov (reported as similar to E-isomer in other studies researchgate.netnih.govnih.gov) | Noncompetitive nih.gov |

| (E)-Olopatadine | >100 nM smolecule.com (reported as similar to Z-isomer in other studies researchgate.netnih.govnih.gov) | Mixed (Competitive & Noncompetitive) nih.gov |

Receptor Binding Pocket Topography and Ligand Interaction Dynamics

Olopatadine binds to a unique pocket on the histamine H1 receptor, a G-protein coupled receptor (GPCR). drugbank.comresearchgate.net The binding involves interactions within both the deep orthosteric binding pocket (OBP) and the extracellular vestibule, characteristic of a bitopic ligand. researchgate.netresearchgate.net

The core of the interaction is the salt bridge formed between the positively charged dimethylamine (B145610) group of the side chain and the negatively charged carboxyl group of a highly conserved aspartate residue (Asp107) in the third transmembrane helix (TM3). nih.govdrugbank.com The tricyclic dibenzoxepin system sits (B43327) within a hydrophobic pocket formed by residues in helices III, V, and VI. nih.gov

The molecule's carboxyl moiety extends towards the extracellular loop region, where it can form salt bridges with lysine residues (Lys191 and Lys179). researchgate.net Molecular dynamics simulations and binding mode analyses suggest that the specific geometry of the (Z)-isomer allows its protonated amine group to also form an ionic bond with Glutamate 181 (Glu181) in the second extracellular loop. nih.gov This interaction is reportedly not formed by the (E)-isomer and may explain the potent noncompetitive antagonism unique to (Z)-Olopatadine. nih.gov This complex set of interactions, involving multiple domains of the receptor, stabilizes an inactive receptor conformation, blocking histamine-mediated signaling. nih.govdrugbank.com

| Interacting Residue | Location | Interacting Moiety of Olopatadine | Type of Interaction |

| Aspartate 107 (Asp107) | Transmembrane Helix 3 (TM3) | Dimethylamine Group | Ionic Bond / Salt Bridge nih.govdrugbank.com |

| Tyrosine 108 (Tyr108) | Transmembrane Helix 3 (TM3) | Carboxyl Moiety | Interaction researchgate.net |

| Lysine 191 (Lys191) | Extracellular Loop 2 (ECL2) | Carboxyl Moiety | Salt Bridge researchgate.net |

| Lysine 179 (Lys179) | Extracellular Loop 2 (ECL2) | Carboxyl Moiety | Salt Bridge researchgate.net |

| Glutamate 181 (Glu181) | Extracellular Loop 2 (ECL2) | Dimethylamine Group (Z-isomer) | Ionic Bond nih.gov |

Conformational Polymorphism and its Impact on Molecular Behavior

(E)-Olopatadine Hydrochloride, a molecule utilized for its antiallergic properties, demonstrates the phenomenon of conformational polymorphism, which is the ability of a substance to exist in multiple crystalline forms with different molecular conformations. smolecule.comresearchgate.netresearchgate.net This variation in the solid-state structure can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as its melting point, solubility, and stability, which in turn can affect its bioavailability. google.comgoogle.comgoogle.com

Research has identified and characterized several polymorphic forms of Olopatadine Hydrochloride, commonly designated as Form I and Form II, as well as Form A and Form B in separate studies. smolecule.comresearchgate.netgoogle.com These forms arise from different arrangements and/or conformations of the molecules within the crystal lattice. google.comgoogle.com

Structural and Physicochemical Characterization

Studies have employed various analytical techniques to distinguish and characterize these polymorphs. Methods such as single-crystal X-ray diffraction, Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) and Raman spectroscopy are crucial for this purpose. researchgate.netgoogle.com

For instance, two conformational polymorphs, Form I and Form II, have been shown to crystallize in the monoclinic crystal system. researchgate.net Although they share similar unit cell parameters, they possess distinct molecular conformations. smolecule.comresearchgate.net The molecules in both forms are arranged into a centrosymmetric association stabilized by a network of strong and weak hydrogen bonds. researchgate.net The conformational difference between these polymorphs has been quantitatively assessed by calculating the maximum torsion angle deviation and the root-mean-square deviation between atomic positions. researchgate.netresearchgate.net

Thermodynamic analysis through DSC indicates that Form I and Form II are monotropically related, meaning one form (Form I) is more stable than the other throughout the entire temperature range up to the melting point. researchgate.net This is a critical factor, as using the most stable polymorphic form is essential to prevent transformations during manufacturing or storage that could alter the drug's properties. researchgate.net

Another set of studies identified Form A and Form B. google.comgoogle.com These forms were characterized by their unique PXRD patterns, IR spectra, and DSC thermograms. google.comgoogle.com

Impact on Molecular Behavior and Properties

The existence of different polymorphs directly impacts the material's physical properties. google.comgoogle.com Different crystalline arrangements lead to variations in properties like:

Melting Point: DSC analysis shows distinct endothermic peaks for different forms. For example, Form A exhibits a melting endotherm at approximately 253.8°C, while a separate study reported a melting point of 244.1-244.7°C for Form B. google.comgoogle.com

Solubility: Differences in lattice energy between polymorphs can lead to different solubilities, which can influence the dissolution rate and, consequently, bioavailability. google.comgoogle.comusp.br

Stability: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. researchgate.net During stability studies of Olopatadine HCl, shifts in PXRD peaks were observed, which were attributed to lattice strain rather than a change in the polymorphic form, confirming the stability of Form I over the product's shelf-life. amazonaws.com

The controlled crystallization of a specific, stable polymorphic form is a critical aspect of pharmaceutical development to ensure consistent product quality and performance. researchgate.net

Interactive Data Table: Physicochemical Characterization of Olopatadine Hydrochloride Polymorphs

| Polymorph | Analytical Technique | Key Findings | Reference |

| Form I | X-ray Diffraction | Crystalline Form I identified. Stable during shelf-life studies. | amazonaws.comtmda.go.tz |

| Form I & II | Single-Crystal X-ray Diffraction | Both are monoclinic crystal systems with different molecular conformations. | researchgate.net |

| Form I & II | DSC | Forms are monotropically related; Form I is the more stable polymorph. | researchgate.net |

| Form A | PXRD | Characteristic peaks at 6.28°, 10.92°, 12.72°, 15.55°, 17.58°, etc. (2θ ±0.2°). | google.comgoogle.com |

| Form A | DSC (open pan) | Endothermic peak at approx. 253.8° C with an onset of approx. 251.6° C. | google.comgoogle.com |

| Form A | FTIR | Main peaks at approx. 3020, 2961, 1717, 1612, 1491, 1298, 1240 cm⁻¹. | google.comgoogle.com |

| Form B | PXRD | Characteristic peaks at 10.44°, 12.93°, 14.81°, 18.53°, 19.20°, etc. (2θ ±0.2°). | google.comgoogle.com |

| Form B | Melting Point | 244.1-244.7° C. | google.com |

| Form B | FTIR | Main peaks at approx. 3415, 3022, 2963, 2661, 2588 cm⁻¹. | google.com |

Pharmacological Mechanisms: Preclinical and Cellular Investigations of Olopatadine

Histamine (B1213489) H1 Receptor Antagonism at the Molecular and Cellular Level

A primary mechanism of action for (E)-Olopatadine hydrochloride is its potent and selective antagonism of the histamine H1 receptor. hres.canovartis.com This action directly counteracts the effects of histamine, a key mediator of allergic symptoms. nih.govnih.gov

Preclinical studies have consistently demonstrated the high selectivity of olopatadine (B1677272) for the histamine H1 receptor. In vitro receptor binding assays using guinea pig brain homogenates revealed that olopatadine has a significantly higher affinity for H1 receptors compared to H2 and H3 receptors. semanticscholar.orgresearchgate.net The affinity constant (Ki) for H1 receptors was determined to be 31.6 nM, while the Ki values for H2 and H3 receptors were markedly lower at 100 µM and 79.4 µM, respectively. nih.govrndsystems.comtocris.com This indicates a selectivity for H1 receptors that is approximately 1,000 times greater than for H2 receptors and 4,000 times greater than for H3 receptors. semanticscholar.org This high degree of selectivity is superior to other ocularly used antihistamines such as ketotifen, levocabastine, antazoline, and pheniramine. nih.gov Further profiling against a panel of 42 other non-histamine receptors showed that olopatadine does not interact significantly with other receptor types, including alpha-adrenergic, dopamine (B1211576), muscarinic (type 1 and 2), and serotonin (B10506) receptors, underscoring its specific pharmacological profile. hres.canovartis.comnih.gov The unique binding of olopatadine to the H1 receptor is attributed to a specific binding pocket that includes an aspartate residue in the third transmembrane helix. drugbank.com

Table 1: Histamine Receptor Binding Affinity of Olopatadine Hydrochloride

| Receptor | Ligand Used for Assay | Tissue Source | Ki (Affinity) Value |

| H1 | Pyrilamine | Guinea Pig Brain Homogenate | 4.11 x 10⁻⁸ M semanticscholar.org |

| H2 | Tiotidine | Guinea Pig Brain Homogenate | 4.34 x 10⁻⁵ M semanticscholar.org |

| H3 | R-α-methylhistamine | Guinea Pig Brain Homogenate | 1.72 x 10⁻⁴ M semanticscholar.org |

| H1 | [³H]pyrilamine | Not Specified | 31.6 nM nih.govrndsystems.comtocris.com |

| H2 | Not Specified | Not Specified | 100 µM nih.gov |

| H3 | Not Specified | Not Specified | 79.4 µM nih.gov |

This table presents data from various preclinical studies on the binding affinity of olopatadine to different histamine receptor subtypes.

Beyond simple receptor blockade, olopatadine actively inhibits the downstream signaling pathways initiated by histamine binding to H1 receptors. drugbank.com In human conjunctival epithelial cells, olopatadine has been shown to inhibit histamine-induced phosphoinositide turnover with a 50% inhibitory concentration (IC50) of 10 nM. nih.gov This inhibition of the phosphoinositide signaling cascade prevents the subsequent mobilization of intracellular calcium and the activation of protein kinase C, key steps in the inflammatory response. mdpi.com Furthermore, olopatadine has been demonstrated to suppress the histamine-induced production of pro-inflammatory cytokines by conjunctival epithelial cells. researchgate.net By blocking these signaling events, olopatadine effectively mitigates the cellular responses that lead to the clinical signs and symptoms of allergic inflammation. drugbank.com

Mast Cell Stabilization Properties

In vitro studies have consistently demonstrated olopatadine's ability to inhibit the immunologically-stimulated release of histamine from mast cells. hres.cadrugbank.comnih.gov In rat basophilic leukemia (RBL-2H3) cells, a commonly used model for mast cell degranulation, olopatadine effectively inhibited the release of histamine in a dose-dependent manner. drugbank.comnih.govresearchgate.net More importantly, similar inhibitory effects have been observed in human conjunctival mast cells, the primary effector cells in ocular allergies. drugbank.comdovepress.comresearchgate.net Olopatadine was shown to inhibit the release of histamine from these cells in a concentration-dependent manner, with a reported IC50 value of 559 µM. nih.govnih.govmedchemexpress.com This direct action on human mast cells prevents the release of pre-formed mediators like histamine, which are responsible for the immediate allergic response. nih.gov

Olopatadine's mast cell stabilization extends beyond the inhibition of histamine release. It also modulates the release of other newly synthesized inflammatory mediators. hres.canovartis.comhres.ca Studies have shown that olopatadine inhibits the release of tryptase, prostaglandin (B15479496) D2, and tumor necrosis factor-alpha (TNF-α) from human conjunctival mast cells. hres.canih.govrndsystems.comhres.ca The IC50 for TNF-α release inhibition was found to be 1.3 x 10⁻⁵ M. dovepress.com Furthermore, olopatadine has been shown to inhibit the release of leukotrienes and thromboxane (B8750289) from human polymorphonuclear leukocytes. researchgate.netjst.go.jp By preventing the release of this broad array of pro-inflammatory substances, olopatadine can attenuate both the early and late phases of the allergic reaction. jst.go.jp

Table 2: Inhibition of Mediator Release by Olopatadine Hydrochloride

| Mediator | Cell Type | IC50 Value |

| Histamine | Human Conjunctival Mast Cells | 559 µM nih.govnih.govmedchemexpress.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Human Conjunctival Mast Cells | 1.3 x 10⁻⁵ M dovepress.com |

| Interleukin 6 (IL-6) | Human Conjunctival Epithelial Cells | 5.5 x 10⁻⁹ M dovepress.com |

| Interleukin 8 (IL-8) | Human Conjunctival Epithelial Cells | 1.7 x 10⁻⁹ M dovepress.com |

This table summarizes the inhibitory concentrations of olopatadine on the release of various inflammatory mediators from different cell types.

The mast cell-stabilizing properties of olopatadine are linked to its interaction with the cell membrane and its ability to inhibit exocytosis. nih.govkarger.comgrafiati.com As an amphiphilic molecule, olopatadine can partition into the lipid bilayers of the plasma membrane. nih.govkarger.com This interaction is thought to counteract the membrane surface deformation that occurs during degranulation. nih.govkarger.comgrafiati.com Patch-clamp studies on rat peritoneal mast cells have provided electrophysiological evidence that olopatadine dose-dependently inhibits the process of exocytosis. nih.gov At higher concentrations (100 µM and 1 mM), olopatadine almost completely suppressed the increase in membrane capacitance, a measure of exocytosis. nih.govkarger.com Electron microscopy has further revealed that olopatadine induces an inward bending of the mast cell membrane. nih.govkarger.com This physical effect on the membrane may contribute to the inhibition of vesicle fusion and the subsequent release of inflammatory mediators. It is noteworthy that this membrane-stabilizing effect does not involve perturbation of the cell membrane, which is a characteristic that may contribute to its good tolerability profile. nih.govnih.govresearchgate.net

Anti-Inflammatory and Immunomodulatory Effects

Beyond its primary antihistaminic function, olopatadine exerts a range of anti-inflammatory and immunomodulatory effects that contribute to its clinical utility. These actions involve the modulation of various cells and mediators integral to the inflammatory cascade.

In vitro studies have consistently demonstrated the ability of olopatadine to inhibit the release of a variety of inflammatory mediators from mast cells. hres.canovartis.com This includes key substances involved in the allergic response such as:

Tryptase: A serine protease released from mast cell granules that contributes to tissue inflammation. hres.canovartis.com

Prostaglandin D2: A lipid mediator that promotes vasodilation and recruits other inflammatory cells. hres.canovartis.com

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with a wide range of effects on cellular and systemic inflammation. hres.canovartis.com

Leukotrienes: Lipid mediators that contribute to bronchoconstriction and increased vascular permeability. researchgate.net

Thromboxanes: Lipid mediators involved in vasoconstriction and platelet aggregation. scispace.com

This broad inhibition of mediator release underscores olopatadine's role as a mast cell stabilizer. hres.canovartis.com

Table 1: Inflammatory Mediators Inhibited by this compound

| Mediator | Class | Role in Inflammation |

| Tryptase | Protease | Tissue inflammation and remodeling |

| Prostaglandin D2 | Lipid Mediator | Vasodilation, inflammatory cell recruitment |

| TNF-alpha | Cytokine | Pro-inflammatory signaling |

| Leukotrienes | Lipid Mediator | Bronchoconstriction, vascular permeability |

| Thromboxanes | Lipid Mediator | Vasoconstriction, platelet aggregation |

Research has shown that olopatadine can significantly decrease the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on human conjunctival epithelial cells in vitro. researchgate.netnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion and transmigration of inflammatory cells, such as eosinophils, to sites of inflammation. nih.govfrontiersin.org The upregulation of ICAM-1 is often mediated by TNF-α released from stimulated mast cells. nih.gov Olopatadine's ability to inhibit TNF-α release appears to be a key mechanism by which it downregulates ICAM-1 expression. researchgate.netnih.gov This effect has also been noted with other anti-allergic agents. frontiersin.orgfrontiersin.org

Olopatadine has been reported to decrease the chemotaxis and inhibit the activation of eosinophils. drugbank.comhres.cahres.ca Eosinophils are key effector cells in allergic inflammation, and their recruitment and activation contribute significantly to the signs and symptoms of allergic reactions. By inhibiting their migration and degranulation, olopatadine further mitigates the inflammatory response. researchgate.net

In addition to its effects on mast cells, olopatadine also acts directly on human conjunctival epithelial cells to inhibit the secretion of pro-inflammatory cytokines. hres.canovartis.comnovartis.com This direct action on epithelial cells, which are active participants in the ocular allergic response, represents another important facet of olopatadine's anti-inflammatory profile. novartis.com

Assessment of Secondary Pharmacological Interactions with Other Receptor Systems

To characterize its selectivity, this compound has been evaluated for its potential interactions with a variety of other receptor systems. Studies have consistently shown that olopatadine is devoid of significant effects on:

alpha-adrenergic receptors hres.cahres.cafda.gov

dopamine receptors hres.cahres.cafda.gov

muscarinic receptors (types 1 and 2) hres.cahres.cafda.gov

serotonin receptors hres.cahres.cafda.gov

Pharmacodynamic studies indicate that olopatadine has a much higher affinity for histamine H1 receptors compared to H2 and H3 receptors. nih.gov This high degree of selectivity for the H1 receptor, coupled with its lack of interaction with other common receptor systems, contributes to its favorable profile. nih.gov

Table 2: Receptor Systems with Negligible Interaction with this compound

| Receptor System | Subtypes |

| Adrenergic | alpha |

| Dopaminergic | D1, D2, etc. |

| Muscarinic | M1, M2 |

| Serotonergic | 5-HT |

Preclinical Pharmacokinetics and Drug Disposition in Animal Models

Systemic Absorption Profiles in Animal Studies

(E)-Olopatadine Hydrochloride demonstrates rapid and significant systemic absorption following administration in several animal species. The rate and extent of absorption vary depending on the route of administration and the animal model studied.

Following intranasal administration, olopatadine (B1677272) is rapidly absorbed in rats, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 5 minutes. fda.gov In dogs, the absorption after intranasal delivery is also rapid, with a Tmax ranging from 0.4 to 0.8 hours. fda.gov Oral administration in horses resulted in a mean maximum plasma concentration (Cmax) of 48.8 ± 11.0 ng/mL, achieved at approximately 1.5 hours post-administration. nih.gov

Topical ocular administration, a primary route for its clinical use, also leads to systemic absorption, albeit at lower levels compared to oral or intranasal routes. In rabbits, following a single bilateral topical ocular dose, olopatadine was absorbed and reached maximal levels in plasma within 30 minutes to 2 hours. nih.gov

The systemic bioavailability of intranasally administered olopatadine has been estimated to be around 50% in rats and between 80% to 100% in dogs. fda.gov Studies in rats and dogs have shown that plasma concentrations of olopatadine increase in a dose-proportional manner after intranasal administration, with no evidence of accumulation of the parent drug or its primary metabolites upon repeated dosing. fda.gov

Interactive Table: Pharmacokinetic Parameters of this compound in Various Animal Models

| Species | Route of Administration | Tmax (Time to Maximum Concentration) | Cmax (Maximum Concentration) | Bioavailability |

| Rat | Intranasal | ~5 minutes | - | ~50% |

| Dog | Intranasal | 0.4 - 0.8 hours | - | 80-100% |

| Horse | Oral | ~1.5 hours | 48.8 ± 11.0 ng/mL | - |

| Rabbit | Topical Ocular | 0.5 - 2 hours | - | - |

Tissue Distribution and Uptake Mechanisms in Animal Models

Preclinical studies have demonstrated that this compound distributes widely throughout the body following systemic absorption. Following intranasal administration in animal models, the highest concentrations of the drug and its related radioactivity are found in the gastrointestinal tract and excretory organs. fda.gov

In a study involving male New Zealand White rabbits that received a single bilateral topical ocular instillation, olopatadine was found to distribute to various ocular tissues. nih.gov The highest concentrations were observed in tissues near the site of administration, namely the conjunctiva and cornea. nih.gov Measurable concentrations were also detected in the aqueous humor, choroid, iris-ciliary body, whole lens, and retina. nih.gov The peak concentrations (Tmax) in most ocular tissues were reached between 30 minutes and 2 hours. nih.gov Notably, the Tmax in the lens was more delayed, occurring at 4 hours in one group and 8 hours in another. nih.gov

Further studies in rats have shown that olopatadine crosses the placental barrier and is distributed to the fetuses. fda.gov It is also excreted in the milk of nursing rats. fda.gov Interestingly, it has been observed that the majority of radioactivity found in respiratory tissues is derived from systemic circulation rather than direct contact with the administered dose. fda.gov

Biotransformation Pathways and Metabolite Characterization in Animal Species

The metabolism of this compound is not extensive, with the unchanged parent drug being the major component found in plasma and excreta in both animals and humans. fda.gov Nevertheless, biotransformation does occur, leading to the formation of specific metabolites.

Identification of Major Metabolites (N-Oxide, N-Desmethyl Olopatadine)

The two primary metabolites of olopatadine identified across various species are the N-oxide and N-desmethyl metabolites. drugbank.com The N-oxide metabolite is designated as M3, while the N-desmethyl metabolite is referred to as M1. drugbank.com Both of these metabolites have been detected in preclinical studies.

Enzymatic Catalysis of Metabolite Formation (e.g., Flavin-Containing Monooxygenase 1 and 3, CYP3A4)

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have elucidated the specific enzymes responsible for the formation of olopatadine's major metabolites. The formation of the N-oxide (M3) metabolite is primarily catalyzed by flavin-containing monooxygenase 1 (FMO1) and flavin-containing monooxygenase 3 (FMO3). drugbank.com The N-demethylation of olopatadine to form the N-desmethyl (M1) metabolite is mainly carried out by the cytochrome P450 isoenzyme CYP3A4. drugbank.com

Quantitative Analysis of Metabolite Levels in Preclinical Samples

While specific plasma concentrations in other animal models like rats and dogs are not extensively detailed in the available literature, urinary excretion data provides insight into the limited extent of metabolism. In one study, the N-desmethyl-olopatadine (M1) and olopatadine N-oxide (M3) metabolites accounted for approximately 1.6% and 4.1%, respectively, of the urinary recovery following oral administration. fda.gov

Interactive Table: Urinary Excretion of this compound Metabolites

| Metabolite | Designation | Approximate Percentage of Urinary Recovery |

| N-Desmethyl Olopatadine | M1 | ~1.6% |

| Olopatadine N-Oxide | M3 | ~4.1% |

Elimination Routes and Clearance Mechanisms in Preclinical Species (Urinary and Fecal Excretion)

The primary route of elimination for this compound and its metabolites in preclinical species is through renal excretion. fda.gov Studies have consistently shown that a significant portion of the administered dose is excreted in the urine as the unchanged parent drug. fda.gov

Plasma Protein Binding Characteristics in Preclinical In Vitro Models

In vitro studies have been conducted to characterize the plasma protein binding of this compound. The binding of a drug to plasma proteins is a key pharmacokinetic parameter, as it can influence the drug's distribution, metabolism, and excretion; typically, only the unbound fraction of a drug is pharmacologically active.

Research findings indicate that olopatadine exhibits moderate binding to plasma proteins. Specifically, studies in human serum show a binding rate of approximately 55%. fda.govhres.cahres.canovartis.com This binding is independent of the drug's concentration over a range of 0.1 to 1000 ng/mL. rsc.org Further investigations have identified that olopatadine predominantly binds to human serum albumin. rsc.org

While specific percentages for individual preclinical animal models are not consistently detailed in publicly available literature, regulatory pharmacology reviews note that the protein binding of olopatadine is approximately 55% in human sera and that this is independent of drug concentrations typically found in both animals and humans following administration. fda.gov This suggests a consistent and moderate degree of plasma protein binding across species. The unbound fraction (fu) in human plasma is consequently around 45%, indicating that a significant portion of the drug is free to distribute to tissues and interact with its targets. fda.gov

The moderate extent of plasma protein binding suggests that interactions resulting from displacement by other concomitantly administered medications are unlikely. fda.govhres.cahres.canovartis.com

Table 1: Summary of In Vitro Plasma Protein Binding of this compound

Species Matrix Binding Percentage (%) Primary Binding Protein Concentration Dependency Human Serum / Plasma ~55% Serum Albumin Independent (0.1-1000 ng/mL) Animal Models (General) Plasma Consistent with human data (~55%) Not specified Independent at typical concentrations

Advanced Analytical Methodologies for Olopatadine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. In the context of (E)-Olopatadine Hydrochloride, various high-performance liquid and planar chromatographic techniques are utilized for quantitative analysis, impurity profiling, and stability studies.

High Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Methods Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a primary technique for the analysis of this compound. These methods are valued for their precision, accuracy, and robustness. Development and validation of these methods are performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.

Several RP-HPLC methods have been developed for the determination of this compound and its impurities. A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. For instance, one method utilizes a Kromasil 100 C18 column with a mobile phase of buffer and acetonitrile in an 80:20 (v/v) ratio, achieving good separation of the main compound and its E-isomer. researchgate.net Another validated method employs a ZORBAX Eclipse Plus C18 column with a mobile phase of 0.1% formic acid and methanol (35:65 v/v) at a flow rate of 1.0 mL/min. journalagent.com The selection of the mobile phase composition, pH, and column is critical for achieving optimal separation and peak shape. Validation parameters such as linearity, accuracy, precision, and robustness are rigorously evaluated to establish the reliability of the method. ekb.eg

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm) | Buffer (Potassium Phosphate & 1-Pentane Sulphonic Acid Sodium Salt) and Acetonitrile (80:20 v/v) | 1.5 | 220 | researchgate.net |

| Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3 µm) | Buffer (0.01% Tri-ethylamine, pH 3.3 with Ortho-phosphoric acid) and Acetonitrile (70:30 v/v) | Not Specified | 220 | turkjps.org |

| Boston Green C8 (150 x 4.6 mm, 5 µm) | Sodium Dihydrogen Phosphate buffer (pH 3.5) and Acetonitrile (75:25 v/v) | 1.0 | 299 | ekb.eg |

| RP-18 Column | 0.1% Orthophosphoric acid (pH 4.5 with Triethylamine) and Acetonitrile (75:25 v/v) | 1.0 | Not Specified | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/TOF) for Structural Elucidation and Impurity Profiling

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for identifying unknown impurities and characterizing degradation products. Time-of-Flight (TOF) mass analyzers, in particular, provide high-resolution mass data, enabling the determination of elemental compositions for unknown compounds.

For this compound, LC-MS/TOF has been effectively used in forced degradation studies to investigate its intrinsic stability. researchgate.net These studies expose the drug to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. ekb.eg The subsequent LC-MS analysis separates these products, and the high-resolution mass spectrometer provides accurate mass measurements. For instance, in one study, forced degradation under acidic conditions led to the formation of five degradation products, which were characterized using LC-MS. journalagent.comepa.gov The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structures of these degradants, such as identifying an analogue impurity, 11-[(3-dimethylamino)- propylidene]-6, 11-dihydro-dibenz[b,e]oxepin-2-propanoic acid. journalagent.comturkjps.org This information is vital for understanding the degradation pathways and for developing stability-indicating analytical methods.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly useful for the separation of polar and hydrophilic compounds. For this compound, HILIC is an effective technique for separating the active compound from its more polar impurities, such as the E-isomer, and preservatives like Benzalkonium Chloride often found in ophthalmic solutions. The separation mechanism in HILIC involves the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase. Design of Experiments (DoE) methodology has been applied to optimize HILIC conditions to ensure robust separation of these compounds.

High Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of this compound. This technique provides good resolution and sensitivity for routine analysis in quality control laboratories.

In HPTLC methods for this compound, the stationary phase is typically a pre-coated silica gel 60 F254 aluminum plate. The mobile phase composition is optimized to achieve a clear separation of the drug from other components. Densitometric scanning is then used for quantification at a specific wavelength. The retention factor (Rf) value is used for identification. These methods are validated for linearity, accuracy, precision, and robustness as per ICH guidelines. sphinxsai.com

| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rf Value | Reference |

|---|---|---|---|---|

| Pre-coated Silica Gel 60 F254 | Methanol: Water: Glacial Acetic Acid (8:2:0.2) | 247 | 0.37 ± 0.01 | sphinxsai.comresearchgate.net |

| Pre-coated Silica Gel 60 F254 | Methanol: Chloroform: Ammonia (8:2:0.1) | 301 | 0.46 ± 0.03 | nih.govoup.com |

Spectrophotometric Methods for Analytical Determination

Spectrophotometric methods are widely used for the quantitative determination of drugs due to their simplicity, speed, and cost-effectiveness. These methods are based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Visible Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of this compound in bulk and pharmaceutical dosage forms. The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). For this compound, the λmax is often observed around 299 nm when using methanol and water as a solvent. researchgate.net

Derivative spectrophotometry enhances the resolution of overlapping spectra and can eliminate interference from formulation excipients. This technique involves calculating the first, second, or higher-order derivatives of the absorbance spectrum. For this compound, zero, first, and second-order derivative methods have been developed and validated. researchgate.net For example, estimations have been carried out at 299 nm (zero-order), 289 nm (first-order), and 267 nm (second-order). researchgate.net These methods have shown good linearity over specific concentration ranges and have been successfully applied for routine analysis. researchgate.net

| Method | Solvent | Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Zero-Order | Methanol and Water | 299 | 20 - 120 | researchgate.net |

| First-Order Derivative | Methanol and Water | 289 | 20 - 120 | researchgate.net |

| Second-Order Derivative | Methanol and Water | 267 | 20 - 120 | researchgate.net |

Degradation Product Analysis and Stability-Indicating Methods

The intrinsic stability of this compound is a critical aspect of its pharmaceutical profiling. Forced degradation studies, conducted under various stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines, are instrumental in identifying potential degradation products and establishing the degradation pathways. This understanding is fundamental to the development of stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient in the presence of its degradants.

Identification and Characterization of Stress-Induced Degradation Products (e.g., Acidic, Basic, Photolytic)

This compound demonstrates susceptibility to degradation under hydrolytic (acidic and basic) and photolytic stress conditions, while it generally remains stable under oxidative and thermal stress. austinpublishinggroup.comdrugbank.comscispace.com The formation of several degradation products (DPs) has been observed and characterized using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Under acidic hydrolysis , typically conducted with hydrochloric acid, this compound undergoes degradation, leading to the formation of multiple degradation products. nih.gov One study identified five DPs under acidic conditions, designated as OLO1, OLO2, OLO3, OLO4, and OLO5. nih.gov Another investigation reported that a major degradant formed under acidic stress was also observed under photolytic conditions. austinpublishinggroup.com

In basic hydrolysis , using sodium hydroxide, the drug also shows degradation. austinpublishinggroup.com Research has indicated the formation of four DPs in alkaline conditions, with two being common to acidic degradation (OLO3 and OLO5) and two being unique to basic conditions (OLO6 and OLO7). nih.gov In one study, 5% degradation was observed with 1 N NaOH at 80°C after 3 hours. austinpublishinggroup.com

Photolytic degradation , exposure to light, especially in a methanolic solution, results in the generation of several degradants. austinpublishinggroup.com One study identified two unknown impurities at relative retention times of 0.39 and 0.42 during the photo-degradation of an ophthalmic solution. ijpsr.com Further characterization revealed these to be the E and Z isomers of Olopatadine (B1677272) Carbaldehyde, likely formed through a Norrish type-1 reaction. ijpsr.com Another study identified four degradation products under photolytic stress. austinpublishinggroup.com

The table below summarizes the key degradation products of this compound identified under various stress conditions.

| Stress Condition | Degradation Product Name/Identifier | Method of Identification | Reference |

| Acidic Hydrolysis | OLO1, OLO2, OLO3, OLO4, OLO5 | RP-HPLC-DAD-HRMS | nih.gov |

| Basic Hydrolysis | OLO3, OLO5, OLO6, OLO7 | RP-HPLC-DAD-HRMS | nih.gov |

| Photolytic Degradation | E and Z isomers of Olopatadine Carbaldehyde | HPLC, Preparative HPLC, IR, Mass Spectroscopy, NMR | ijpsr.com |

| Photolytic Degradation | Degradation products II, III, IV, and V | LC-MS/TOF | austinpublishinggroup.com |

| Neutral Hydrolysis | OLO1 ((2-(4-(dimethylamino)butyl) phenyl)methanol) | RP-HPLC-DAD-HRMS | nih.gov |

Mass Fragmentation Pathway Elucidation of Olopatadine and its Degradants

The elucidation of mass fragmentation pathways is crucial for the structural characterization of this compound and its degradation products. High-resolution mass spectrometry, particularly LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight), provides accurate mass measurements that facilitate the determination of elemental compositions and the proposal of fragmentation patterns.

The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 338.1671) has been systematically studied. semanticscholar.org The fragmentation pattern provides characteristic product ions that serve as a reference for identifying its degradants. A proposed fragmentation pathway involves the sequential loss of specific neutral molecules. For instance, one pathway identified is: 337.1678 → 292.1099 → 221.0961 → 247.1117 → 165.0546. semanticscholar.org

The fragmentation patterns of the degradation products are compared with that of the parent drug to identify the site of modification. For example, in the case of degradation product OLO1, formed under neutral hydrolysis, a protonated molecular ion at m/z 208.1615 was observed. nih.gov Its proposed structure, (2-(4-(dimethylamino)butyl) phenyl)methanol, is supported by its fragmentation pattern (207.1623 → 177.1154 → 157.0891), which indicates a cleavage of the tricyclic ring of the parent molecule. nih.gov

The table below outlines the mass fragmentation data for this compound.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 338.1671 | 292.1099, 247.1117, 221.0961, 165.0546 | Sequential losses including C2H6N, CO2, and other fragments |

Electrochemical Analytical Approaches (e.g., Voltammetry)

Electrochemical analytical techniques, such as voltammetry, offer a sensitive and rapid approach for the analysis of electroactive compounds like this compound. These methods are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface as a function of the applied potential.

The voltammetric behavior of olopatadine has been investigated using techniques like cyclic voltammetry and differential pulse voltammetry at a hanging mercury drop electrode. ijpsr.com Research has shown that olopatadine exhibits a single, well-defined reduction peak, which is attributed to the 2-electron reduction of the exocyclic carbon-carbon double bond. ijpsr.com The peak current demonstrates a linear relationship with the concentration of olopatadine, forming the basis for its quantitative determination. ijpsr.com

More recent studies have explored the electro-oxidation of olopatadine hydrochloride at a glassy carbon electrode. The oxidation process is found to be irreversible and is associated with the electroactive tertiary amine group in the molecule. The influence of pH on the peak current and potential has been utilized to determine the dissociation constants of the drug.

Furthermore, the development of modified electrodes, such as those based on Nafion/TiO2 nanoparticles on a screen-printed electrode, has been shown to enhance the electrochemical response for olopatadine determination. These modified surfaces can lead to lower charge transfer resistance and improved electron transfer rates, resulting in higher sensitivity. The oxidation peak current of olopatadine on such a modified electrode has been observed to be maximal at a pH of 4.0. While these studies primarily focus on quantification, the underlying principles of the electrochemical behavior provide a foundation for more in-depth research into the analysis of olopatadine and its degradation products, which may also possess electroactive properties.

In Vitro and in Vivo Preclinical Research Models and Experimental Systems

Cellular and Subcellular Models for Mechanistic Investigations

In vitro models have been fundamental in dissecting the dual mechanisms of action of (E)-Olopatadine hydrochloride, namely its histamine (B1213489) H₁ receptor antagonism and its mast cell-stabilizing properties.

Rat Basophilic Leukemia (RBL) cells, particularly the RBL-2H3 subline, serve as a widely accepted surrogate for mucosal mast cells in immunological and allergology research. researchgate.net These cells express high-affinity IgE receptors (FcεRI) and degranulate upon antigen stimulation, releasing histamine and other inflammatory mediators, thus providing a robust system for studying the effects of anti-allergic compounds. researchgate.netresearchgate.net

Studies utilizing RBL-2H3 cells have been instrumental in demonstrating the mast cell-stabilizing effects of this compound. The compound has been shown to inhibit the immunologically stimulated release of histamine from these cells. researchgate.net The mechanism underlying this inhibition involves the suppression of calcium influx through receptor-operated channels (ROC), a critical step in the degranulation cascade, without affecting the release of calcium from intracellular stores. researchgate.net This reduction in calcium influx leads to decreased phosphorylation of downstream signaling molecules like p38 mitogen-activated protein kinase (MAPK) and c-Jun NH₂-terminal kinase (JNK), which are involved in regulating the expression of cytokine genes such as Interleukin-4 (IL-4). researchgate.net

Further research has quantified the inhibitory potency of this compound, establishing an IC₅₀ value of 559 μM for the inhibition of histamine release from rat basophilic leukemia cells. spandidos-publications.com

To establish clinical relevance for ocular allergy, human conjunctival cells are the preferred in vitro model. Research on primary human conjunctival mast cells (HCMC) has confirmed the findings from RBL cell lines, demonstrating that this compound inhibits the release of histamine in a dose-dependent manner. nih.govresearchgate.net

Beyond histamine, this compound has been shown to suppress the release of a broader range of pro-inflammatory mediators from immunologically challenged HCMC. These include pre-formed mediators like tryptase and newly synthesized lipid mediators such as prostaglandin (B15479496) D₂ (PGD₂). nih.gov A significant finding is its ability to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). In one study, pre-incubation of purified HCMC with this compound resulted in a dose-dependent decrease in anti-IgE antibody-mediated TNF-α release, with a calculated half-maximal inhibitory concentration (IC₅₀) of 13.1 μM. nih.gov At a concentration of 3 mM, TNF-α release was reduced to the level of unchallenged control cells. nih.gov

Human conjunctival epithelial cells (HCEC) are also actively involved in the allergic inflammatory cascade. This compound has been shown to inhibit the histamine-induced production of pro-inflammatory cytokines by these cells. researchgate.netresearchgate.net Furthermore, it indirectly modulates epithelial cell function by downregulating the effects of mast cell-mediated intercellular adhesion molecule-1 (ICAM-1), a key molecule in the recruitment of inflammatory cells. nih.gov Studies have also demonstrated that treatment with this compound can inhibit the pro-inflammatory effects of allergic tears, specifically by preventing the upregulation of eosinophil adhesion to conjunctival epithelial cells. spandidos-publications.comnih.govarvojournals.org A notable characteristic of this compound is its non-perturbation of cell membranes, which distinguishes it from other topical anti-allergic agents that have been shown to induce degranulation and membrane disruption at commercially available concentrations. nih.gov

Table 1: Inhibitory Effect of this compound on TNF-α Release from Human Conjunctival Mast Cells

| Parameter | Value |

|---|---|

| Cell Type | Purified Human Conjunctival Mast Cells |

| Stimulus | Anti-IgE Antibody |

| Inhibitory Concentration (IC₅₀) | 13.1 μM |

Data sourced from Cook et al. (2000). nih.gov

Rat peritoneal mast cells (RPMC) are a classic model for studying the biophysical and morphological changes associated with mast cell degranulation, or exocytosis. Electrophysiological studies using the patch-clamp technique have provided direct evidence that this compound inhibits exocytosis in these cells. researchgate.netnih.gov

The primary mechanism of this inhibition is not receptor-mediated but rather a biophysical effect on the plasma membrane. Due to its amphiphilic properties, this compound partitions into the lipid bilayer, where it is believed to counteract the membrane surface deformation and curvature changes necessary for the fusion of granular membranes with the plasma membrane during exocytosis. researchgate.netnih.gov Electron microscopy has confirmed that the compound generates inward membrane bending in mast cells. researchgate.netnih.gov

The inhibitory effect on exocytosis is concentration-dependent. In studies measuring membrane capacitance (Cm), a direct indicator of the increase in cell surface area during degranulation, this compound at concentrations of 100 µM and 1 mM almost completely suppressed the GTP-γ-S-induced increase in Cm. researchgate.netnih.gov In contrast, lower concentrations (1 µM and 10 µM) had no significant effect on this parameter. nih.gov These findings are corroborated by functional degranulation assays. When stimulated with compound 48/80, this compound markedly reduced the percentage of degranulating mast cells at higher concentrations. researchgate.net

Table 2: Concentration-Dependent Inhibition of Degranulation in Rat Peritoneal Mast Cells by this compound

| Concentration | Mean Degranulation (%) ± SEM |

|---|---|

| Control (Compound 48/80 only) | 80.5 ± 1.1 |

| 100 µM | 17.1 ± 1.8 |

Data sourced from Tajima et al. (2015). researchgate.net

Isolated tissue preparations from guinea pigs have been crucial for characterizing the antihistaminic properties of this compound. These ex vivo systems allow for the study of receptor binding and functional antagonism in a more complex biological environment than cell cultures. This compound is confirmed to be a selective histamine H₁ receptor antagonist. researchgate.net

While specific binding affinity values (Ki) from receptor binding assays on guinea pig lung or tracheal smooth muscle membranes were not detailed in the reviewed literature, functional studies on these tissues provide compelling evidence of its potent H₁ receptor antagonism. In isolated guinea pig tracheal smooth muscle, a standard model for assessing H₁ receptor-mediated contraction, various antihistamines have been characterized, establishing the model's utility. nih.gov

Animal Models for Pharmacodynamic and Pharmacokinetic Studies

Animal models of allergic disease are essential for evaluating the in vivo efficacy, onset, and duration of action of anti-allergic compounds, bridging the gap between in vitro mechanistic studies and clinical application.

Rodent models of allergic conjunctivitis and rhinitis have been extensively used to study the pharmacodynamics of this compound.

In rat models of allergic conjunctivitis , the compound has demonstrated significant efficacy. In passively sensitized rats, both topical and oral administration of this compound effectively inhibits antigen- and histamine-induced conjunctival vascular hyperpermeability, a key sign of ocular allergy. nih.govresearchgate.net This effect is measured by quantifying the leakage of Evans blue dye into the conjunctival tissue. Oral administration inhibited passive anaphylaxis-induced leakage with an ID₅₀ value of 0.093 mg/kg. researchgate.net The compound's effect is potent and long-lasting, with significant inhibition of dye leakage observed up to 24 hours after a single topical application. nih.gov In addition to its antihistaminic and mast cell-stabilizing effects, this compound was also shown to significantly inhibit the release of the pro-inflammatory neuropeptide Substance P in the conjunctiva and tears of these rat models. nih.gov

In rat models of allergic rhinitis , typically induced by sensitization to ovalbumin (OVA), oral administration of this compound has been shown to reduce key symptoms. It significantly suppresses the frequency of sneezing and attenuates the rise in nasal skin temperature that follows an allergen challenge. nih.govnih.gov For instance, oral doses of 3 mg/kg and 10 mg/kg suppressed sneezing by 49.3% and 85.0%, respectively. nih.gov Furthermore, treatment was found to inhibit the increased production of Nerve Growth Factor (NGF) and Vascular Endothelial Growth Factor (VEGF) in nasal lavage fluid, suggesting an inhibitory effect on neurogenic inflammation and vascular changes associated with the allergic response. researchgate.netnih.gov

Mouse models of allergic conjunctivitis have also been employed. In these models, this compound effectively ameliorates acute-phase allergic symptoms, including redness, tearing, and edema. spandidos-publications.comnih.gov Studies have shown it reduces levels of inflammatory cytokines (e.g., IL-1β, IL-6), IgE, and growth factors (GM-CSF, NGF, VEGF) in conjunctival tissue following an allergic challenge in mice. spandidos-publications.com However, one comparative study noted that while effective in the acute phase, it was less effective than the comparator drug alcaftadine in reducing the infiltration of eosinophils into the conjunctiva during the late-phase reaction (24 hours post-challenge). nih.gov

Table 3: Pharmacodynamic Effects of this compound in Rodent Models

| Model | Species | Endpoint Measured | Key Finding |

|---|---|---|---|

| Allergic Conjunctivitis | Rat | Conjunctival Vascular Permeability | Oral ID₅₀ = 0.093 mg/kg for inhibition of passive anaphylaxis. researchgate.net |

| Allergic Rhinitis | Rat | Sneezing Frequency | Oral administration (10 mg/kg) suppressed sneezing by 85.0%. nih.gov |

| Allergic Rhinitis | Rat | Inflammatory Mediators | Inhibited increased NGF and VEGF in nasal lavage fluid. nih.gov |

| Allergic Conjunctivitis | Mouse | Acute Allergic Symptoms | Effectively ameliorated redness, itching, and edema. nih.gov |

Guinea Pig Models for Histamine-Induced Vascular Permeability and Bronchoconstriction

This compound has been extensively evaluated in guinea pig models to determine its effect on histamine-mediated responses, particularly vascular permeability and bronchoconstriction. In studies of histamine-induced conjunctival vascular permeability (CVP), topically applied this compound demonstrated a potent and prolonged inhibitory effect. The model involves administering the compound at various time points before a subconjunctival histamine challenge, followed by measurement of vascular leakage using Evans blue dye nih.gov. Research has shown that 0.1% this compound can significantly reduce CVP within five minutes of application and that this effect can last for up to 24 hours nih.govnih.gov.

Comparative studies have highlighted its extended duration of action. When tested against other topical anti-allergic agents like epinastine, azelastine, and ketotifen, this compound was the only compound to maintain significant efficacy 16 hours after a single application nih.gov. In one study, ketotifen was found to be more effective than this compound at reducing conjunctival edema and vascular permeability in both eyelids and eyeballs in a guinea pig model of ocular active anaphylaxis nih.gov.

Table 1: Potency and Duration of Action of this compound in Inhibiting Histamine-Induced Conjunctival Vascular Permeability in Guinea Pigs

| Pretreatment Interval | 50% Effective Dose (ED₅₀) of this compound |

|---|---|

| 16 hours | 0.031% |

This table shows the calculated dose of this compound required to produce a 50% inhibition of the histamine-induced vascular leakage compared to vehicle treatment at 16 hours post-administration nih.gov.

In addition to its effects on vascular permeability, this compound has shown inhibitory activity in models of bronchoconstriction. Oral administration of the compound at doses of 0.03 mg/kg or higher was found to inhibit the symptoms of experimental bronchial asthma in sensitized guinea pigs nih.govresearchgate.net. Its mechanism in the bronchi includes the inhibition of tachykininergic contraction through a prejunctional inhibition of peripheral sensory nerves nih.govresearchgate.net.

Animal Models for Rhinoconjunctivitis and Bronchial Asthma

The efficacy of this compound has been assessed in animal models that replicate the symptoms of rhinoconjunctivitis and bronchial asthma. In sensitized guinea pigs and rats, oral administration of this compound effectively inhibited the symptoms of experimental rhinoconjunctivitis and bronchial asthma nih.govresearchgate.net.

In a rat model of allergic rhinitis induced by ovalbumin (OVA), this compound demonstrated an ability to reduce key symptoms. It was shown to decrease the number of sneezing episodes and suppress the rise in nasal skin temperature following an OVA challenge nih.gov. Furthermore, it inhibited the increased production of Nerve Growth Factor (NGF) and Vascular Endothelial Growth Factor (VEGF) in nasal lavage fluids of these animals nih.gov. In sensitized guinea pigs, oral this compound was also found to inhibit the release of histamine and peptide leukotrienes into the nasal cavity, thereby reducing nasal symptoms researchgate.net. Studies using rat conjunctivitis models induced by histamine or antigens showed that 0.1% and 0.2% this compound significantly inhibited increased conjunctival dye leakage researchgate.netnih.gov.

Murine models of experimental asthma, which are crucial for investigating disease pathogenesis, typically involve sensitization to an allergen like ovalbumin, often with an adjuvant such as aluminum hydroxide, followed by an allergen challenge to induce an inflammatory response frontiersin.orgbiomedpress.org. This compound has demonstrated inhibitory effects on the symptoms of bronchial asthma in such sensitized animal models nih.gov.

Studies on Eosinophil Infiltration in Ocular Surface Models

The role of this compound in modulating eosinophil activity, a key feature of the late-phase allergic reaction, has been investigated in various ocular surface models. In a murine model of allergic conjunctivitis, the effect of this compound on eosinophil recruitment was compared to that of alcaftadine. While both drugs were effective in ameliorating acute-phase symptoms, alcaftadine-treated animals showed significantly lower conjunctival eosinophil infiltration compared to both control and this compound-treated animals 24 hours after allergen challenge nih.govresearchgate.net. The study also found that allergen challenge caused a significant decrease in the expression of the tight junctional protein ZO-1, which was prevented by alcaftadine but not by this compound nih.govresearchgate.net.

In contrast, an in vitro study using human cells demonstrated that treatment with this compound can inhibit the pro-inflammatory effects of allergic tears. Tears collected from allergic patients treated with this compound showed a significantly reduced ability to promote eosinophil adhesion to human conjunctival epithelial cells in culture arvojournals.org. This resulted in a mean inhibition of 43.3% and a net decrease of 486.84 ± 116.45 eosinophils/cm² compared to stimulation with tears from untreated eyes, suggesting that the compound may work in part by decreasing the number of eosinophils on the ocular surface arvojournals.org. In a guinea pig model of ovalbumin-induced allergic conjunctivitis, this compound was shown to significantly reduce scratching responses, although other anti-allergic drugs like ketotifen, levocabastine, or tranilast were noted for reducing eosinophil numbers in the conjunctiva researchgate.netnih.gov.

Advanced Techniques in Cellular and Molecular Biology Research

Patch-Clamp Electrophysiology for Membrane Dynamics Studies in Mast Cells

Patch-clamp electrophysiology has been a critical tool in elucidating the direct effects of this compound on mast cell membrane dynamics and degranulation. This technique allows for the precise measurement of changes in whole-cell membrane capacitance (Cm), which directly correlates with the increase in the cell's surface area during exocytosis (the fusion of granules with the plasma membrane) researchgate.net.

Studies employing this technique on rat peritoneal mast cells have provided direct electrophysiological evidence that this compound dose-dependently inhibits the process of exocytosis karger.comnih.gov. When exocytosis was induced using GTP-γ-S, this compound at concentrations of 100 µM and 1 mM almost completely suppressed the expected increase in membrane capacitance nih.gov. Lower concentrations (1 µM and 10 µM) did not produce a significant effect nih.gov. This inhibitory action is believed to be part of the compound's mast cell-stabilizing properties karger.comnih.gov. Electron microscopy has further revealed that this compound induces inward bending of the mast cell membrane karger.comnih.gov. This suggests that the stabilizing effect may be attributed to its ability to counteract the plasma membrane deformation that occurs during degranulation karger.comnih.gov.

Table 2: Effect of this compound on GTP-γ-S-Induced Increase in Membrane Capacitance (Cm) in Rat Peritoneal Mast Cells

| This compound Concentration | Effect on Cm Increase |

|---|---|

| 1 µM | Not significant |

| 10 µM | Not significant |

| 100 µM | Almost total suppression |

| 1 mM | Almost total suppression |

This table summarizes the dose-dependent inhibitory effect of this compound on exocytosis in mast cells as measured by changes in membrane capacitance nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Alcaftadine |

| Aluminum hydroxide |

| Azelastine |

| Epinastine |

| Evans blue |

| Histamine |

| Ketotifen |

| Levocabastine |

| Nerve Growth Factor (NGF) |

| Ovalbumin (OVA) |

| Prostaglandin E1 |

| Prostaglandin E2 |

| 5-hydroxytryptamine (Serotonin) |

| Substance P |

| Tranilast |

| Vascular Endothelial Growth Factor (VEGF) |

Future Directions and Emerging Research Avenues for E Olopatadine Hydrochloride

Elucidation of Novel Molecular Targets and Complex Signaling Pathways